This compound can be found in databases such as PubChem and BenchChem, where it is cataloged under the identifier 819058-89-4. It is primarily classified within the broader category of indazole derivatives, which are recognized for their pharmacological potential and utility in organic synthesis.
The synthesis of 4-(4-aminophenyl)-1H-indazol-3-amine typically involves several key steps:
The molecular structure of 4-(4-aminophenyl)-1H-indazol-3-amine can be described as follows:
4-(4-aminophenyl)-1H-indazol-3-amine participates in various chemical reactions:
The mechanism of action for 4-(4-aminophenyl)-1H-indazol-3-amine largely revolves around its interactions with biological macromolecules:
Studies have indicated that similar indazole derivatives exhibit significant inhibitory activity against various cancer cell lines, suggesting that this compound may share similar properties .
The physical and chemical properties of 4-(4-aminophenyl)-1H-indazol-3-amine include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often used to confirm the identity and purity of synthesized compounds.
The applications of 4-(4-aminophenyl)-1H-indazol-3-amine span across various scientific domains:
Research continues into its efficacy as a therapeutic agent, particularly in oncology, where compounds with similar structures have shown promise against tumor growth .
4-(4-Aminophenyl)-1H-indazol-3-amine (CAS: 819058-89-4) represents a structurally distinctive scaffold in kinase inhibitor drug discovery, combining a 1H-indazole core with a strategically positioned 4-aminophenyl substituent at the C4 position. This molecular architecture confers unique pharmacodynamic properties that facilitate potent and selective kinase inhibition through simultaneous engagement of both hinge regions and allosteric pockets in target enzymes. With a molecular formula of C₁₃H₁₂N₄ and molecular weight of 224.26 g/mol, this compound exhibits physicochemical characteristics conducive to cellular penetration and target binding, including moderate lipophilicity (predicted LogP: 1.5-2.5) and hydrogen bonding capacity [1]. Its emergence as a privileged scaffold reflects broader medicinal chemistry efforts to optimize indazole-based pharmacophores for enhanced kinase selectivity and therapeutic efficacy against challenging oncology targets. The compound's commercial availability for research purposes (e.g., Matrix Scientific, 95% purity) has accelerated its investigation across multiple kinase target classes, establishing it as a versatile structural template for inhibitor development [1].
The 1H-indazole heterocycle serves as a bioisosteric replacement for purine nucleotides, enabling competitive inhibition at ATP-binding sites through a characteristic hydrogen-bonding pattern with kinase hinge regions. X-ray crystallographic analyses of indazole-containing inhibitors reveal that the indazole nitrogen atoms form critical bidentate interactions: N1 hydrogen-bonds with backbone carbonyl groups (e.g., Asp133 in GSK-3β), while N2 donates a hydrogen bond to backbone amide residues (e.g., Val135 in GSK-3β) [9]. This dual interaction anchors the inhibitor within the catalytic cleft, providing high binding affinity despite the relatively small molecular footprint. Additionally, the planar aromatic system facilitates π-π stacking interactions with hydrophobic residues lining the ATP-binding pocket, as observed in FGFR1 inhibitors where the indazole core stacks against Ala564 [2].
Table 1: Kinase Inhibitors Featuring the 1H-Indazole-3-amine Core
Compound Name | Target Kinases | Structural Features | Reported IC₅₀ |
---|---|---|---|
Linifanib (ABT-869) | VEGFR-2, PDGFR | 1H-Indazol-3-amine with diarylurea | VEGFR-2: 4 nM |
Flt3 Inhibitor IV | Flt3 | 4-(4-Aminophenyl)-1H-indazol-3-amine | Flt3: 3 nM [1] |
Compound 14b (FGFR1) | FGFR1 | 3-Ethoxyphenyl substitution | FGFR1: 13.2 nM [2] |
Compound 7a (ASK1) | ASK1 | Pyridine-carboxamide linker | ASK1: 113.3 nM [6] |
GSK-3β Inhibitor 1 | GSK-3β | (2-Methoxyethyl)-4-methylpiperidine | GSK-3β: 8.9 nM [9] |
Structural modifications at the N1, C3, and C4 positions of the indazole core significantly modulate kinase selectivity profiles. Computational docking studies demonstrate that substituents at the C4 position project toward solvent-accessible regions, permitting bulky hydrophobic groups without steric clash, while C3 amino groups serve as versatile attachment points for secondary pharmacophores [8]. This spatial arrangement is exemplified in FGFR inhibitors where 3-ethoxyphenyl and 3-isopropoxyphenyl extensions at C4 improve hydrophobic packing within the rear pocket, reducing IC₅₀ values from 15 nM to 9.8 nM [2]. Similarly, incorporation of electron-withdrawing substituents on the indazole ring enhances π-stacking capabilities in Bcr-Abl inhibitors, compensating for reduced hydrogen-bonding efficiency in T315I mutants [8].
The 4-aminophenyl moiety appended to the indazole C4 position serves as a versatile molecular handle that enhances target engagement through two complementary mechanisms: 1) the aniline nitrogen forms direct hydrogen bonds with acidic residues (e.g., Asp831 in Flt3), and 2) the phenyl ring establishes hydrophobic contacts with regulatory domains adjacent to the ATP cleft [1] [8]. Structure-activity relationship (SAR) studies demonstrate that primary amines outperform methylated derivatives due to their ability to donate two hydrogen bonds, as evidenced by 10-fold potency reductions observed with N-methylated analogs in enzymatic assays [8]. Molecular dynamics simulations of Flt3 inhibitors reveal that the 4-aminophenyl group adopts a perpendicular orientation relative to the indazole plane, enabling deep projection into hydrophobic subpockets that govern kinase specificity [1].
The electronic properties and rotational flexibility of the 4-aminophenyl linkage critically influence inhibitor potency across kinase families. In VEGFR-2 inhibitors, replacement with rigid analogues (e.g., 4-aminonaphthyl) diminishes activity due to restricted conformational adaptation during binding, while electron-donating substituents (e.g., para-methoxy) improve π-stacking in FGFR1 inhibitors [2]. Notably, bioisosteric replacement with 4-aminopyridyl maintains potency against soluble kinases but reduces cellular activity, likely due to altered ionization states that affect membrane permeability [9]. The substituent's strategic positioning enables extension into distinct regulatory domains: in Flt3 inhibition, the 4-aminophenyl group occupies the gatekeeper-adjacent hydrophobic pocket, whereas in Bcr-Abl inhibitors, it projects toward the DFG motif, stabilizing the inactive conformation [1] [8].
Table 2: Research-Grade Supply Sources for 4-(4-Aminophenyl)-1H-Indazol-3-Amine
Supplier | Catalog Number | Purity | Packaging | Price (USD) |
---|---|---|---|---|
Matrix Scientific | 143771 | 95% | 1 g | $1,148 [1] |
Matrix Scientific | 143771 | 95% | 5 g | $2,960 [1] |
TargetMol Chemicals | - | >95% | mg quantities | Inquiry-based [1] |
Amatek Scientific | - | >95% | Custom | Inquiry-based [1] |
The compound demonstrates compelling inhibitory activity against clinically validated oncology targets, particularly receptor tyrosine kinases involved in proliferative signaling pathways. As the pharmacophore designated "Flt3 Inhibitor IV", it achieves sub-nanomolar inhibition (IC₅₀ ≈ 3 nM) of Fms-like tyrosine kinase 3 (Flt3), a clinically validated target in acute myeloid leukemia [1]. This potency proves significant given that Flt3 internal tandem duplication (ITD) mutations occur in 30% of AML patients and confer poor prognosis. Mechanistically, the compound disrupts Flt3 autophosphorylation and downstream STAT5 signaling, inducing apoptosis in MV4-11 leukemia cell lines harboring Flt3-ITD mutations [1]. The 4-aminophenyl group specifically engages with the gatekeeper residue F691 through edge-to-face aromatic interactions while forming hydrogen bonds with the catalytic lysine, thereby circumventing resistance mediated by activation loop mutations [1] [8].
In Bcr-Abl driven malignancies, derivatives incorporating the 4-(4-aminophenyl)-1H-indazol-3-amine scaffold demonstrate efficacy against both wild-type and T315I mutant forms, the latter representing a common resistance mechanism to imatinib. Rational design leveraging the indazole core's hinge-binding efficiency combined with flexible dibenzoylpiperazine linkers yields dual inhibitors (IC₅₀ < 50 nM) that overcome steric hindrance imposed by the isoleucine substitution [8]. These inhibitors induce apoptosis in K562 chronic myeloid leukemia cells at concentrations below 1 μM, outperforming first-generation TKIs in resistant cell models. The structural versatility enables simultaneous targeting of parallel oncogenic pathways: multi-kinase inhibitors featuring this core demonstrate concurrent inhibition of VEGFR-2, FGFR1, and PDGFRβ at nanomolar concentrations, potentially addressing tumor angiogenesis and stromal interactions in solid malignancies [2] [8].
Table 3: Clinical and Preclinical Candidates Incorporating the 4-(4-Aminophenyl)-1H-Indazol-3-amine Pharmacophore
Therapeutic Area | Development Status | Molecular Targets | Key Structural Modifications |
---|---|---|---|
Acute Myeloid Leukemia | Preclinical | Flt3 | Unmodified core (Flt3 Inhibitor IV) [1] |
Chronic Myeloid Leukemia | Preclinical | Bcr-Abl WT/T315I | Dibenzoylpiperazine extension [8] |
NASH | Phase III (GS-4997) | ASK1 | Pyrazolecarboxamide linker [6] |
Solid Tumors | Preclinical | FGFR1-4 | 3-Alkoxyphenyl optimizations [2] |
Alzheimer's Disease | Preclinical | GSK-3β | Solubilizing oxanyl groups [9] |
Emerging research extends the compound's therapeutic applicability beyond oncology. In neuroscience, structural analogs demonstrate nanomolar glycogen synthase kinase-3β (GSK-3β) inhibition (IC₅₀ ≈ 8.9 nM), with optimized variants exhibiting blood-brain barrier penetration and efficacy in mood disorder models [9]. Similarly, indazole-3-amine derivatives targeting apoptosis signal-regulating kinase 1 (ASK1) show promise in non-alcoholic steatohepatitis (NASH) models, with clinical candidate GS-4997 progressing to Phase III trials [6]. These diverse applications underscore the scaffold's adaptability to distinct binding environments while retaining core pharmacophoric elements essential for potency. Current medicinal chemistry efforts focus on prodrug strategies to enhance aqueous solubility for intravenous administration and covalent warhead incorporation to address resistance mutations through irreversible binding [1] [8] [9].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: